molecular formula C15H14ClNO B271504 N-(2-chlorobenzyl)-3-methylbenzamide

N-(2-chlorobenzyl)-3-methylbenzamide

Cat. No.: B271504
M. Wt: 259.73 g/mol
InChI Key: RPJWORPIVVQVOL-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-methylbenzamide is a benzamide derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of a 3-methylbenzamide scaffold. Benzamides are widely studied for their roles in medicinal chemistry, catalysis (e.g., as directing groups in C–H functionalization), and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RPJWORPIVVQVOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : Acid chloride-mediated synthesis (e.g., for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) offers higher yields (62%) compared to carboxylic acid routes (11%) . Similar trends are expected for N-(2-chlorobenzyl)-3-methylbenzamide.
  • Crystallography: Chlorine substituents influence crystal packing. For example, 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system ($P2_1/c$), with intermolecular N–H⋯O hydrogen bonds stabilizing the structure .

Spectroscopic and Crystallographic Features

  • NMR Spectroscopy : The $^1$H NMR spectra of benzamides typically show resonances for aromatic protons (6.5–8.5 ppm) and amide N–H protons (8–10 ppm). For example, N-(3-chlorophenethyl)-4-nitrobenzamide exhibits distinct nitro group signals at 8.2–8.4 ppm .
  • X-ray Diffraction : The hydroxy-substituted analog (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) forms a five-membered chelate ring in its crystal structure, critical for its role as a directing group . Chlorine substituents (e.g., in 3-Chloro-N-phenylbenzamide) enhance intermolecular interactions via halogen bonding .

Data Tables

Table 1: Crystallographic Parameters of Selected Benzamides

Compound Space Group Unit Cell Parameters (Å, °) Refinement Software Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide $a = 10.23$, $b = 12.45$, $c = 14.67$, $\beta = 95.2^\circ$ SHELXL2014
3-Chloro-N-phenylbenzamide $P2_1/c$ $a = 25.0232$, $b = 5.3705$, $c = 8.1289$, $\beta = 98.537^\circ$ CrysAlis RED

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